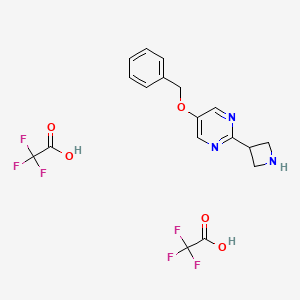

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid)

Description

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) is a heterocyclic organic compound featuring a pyrimidine core substituted with an azetidine ring at the 2-position and a benzyloxy group at the 5-position. The bis(trifluoroacetic acid) (bis-TFA) salt form enhances solubility and stability, making it suitable for pharmaceutical research and development. The azetidine moiety introduces a constrained amine structure, which may improve metabolic stability and receptor-binding affinity compared to linear amines.

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-phenylmethoxypyrimidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O.2C2HF3O2/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12;2*3-2(4,5)1(6)7/h1-5,8-9,12,15H,6-7,10H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXYPLNUUOFPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F6N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) typically involves multiple steps, starting with the formation of the pyrimidine core. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halide or amine.

Scientific Research Applications

Medicinal Chemistry

The compound has potential as a lead in drug discovery, particularly for targeting specific enzymes or receptors involved in various diseases. Its structure allows it to interact with biological targets effectively, modulating their activity.

Case Studies:

- Research indicates that similar compounds exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), which is relevant in treating certain cancers and autoimmune diseases .

- The compound's derivatives have shown promise in preclinical studies for their antitumor properties, with some analogs demonstrating significant cytotoxic effects against human tumor cell lines .

Biological Probes

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) can serve as a biological probe to study various cellular processes. Its ability to selectively bind to specific proteins makes it useful for elucidating mechanisms of action in biochemical pathways.

Chemical Biology

This compound can be utilized in chemical biology to explore enzyme mechanisms or receptor-ligand interactions. By modifying its structure, researchers can investigate how changes affect binding affinity and specificity.

Industrial Applications

While primarily studied for its medicinal properties, this compound also holds potential in industrial applications:

- Catalysis : It may serve as a catalyst in organic reactions due to its ability to stabilize transition states.

- Material Science : The unique properties of the compound could be harnessed in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

a) Substituent at the 5-Position

- Target Compound : 5-Benzyloxy group.

- Impact : The benzyloxy group is electron-donating, increasing electron density on the pyrimidine ring. Its bulkiness may hinder sterically sensitive interactions but enhances lipophilicity (higher logP).

- SY221507: 5-Bromo substituent. Impact: Bromine is electron-withdrawing, polarizing the pyrimidine ring.

b) Physicochemical Properties (Hypothetical Data)

| Property | Target Compound | SY221507 |

|---|---|---|

| Molecular Weight (g/mol) | ~450 (bis-TFA salt) | ~400 (bis-TFA salt) |

| logP (Predicted) | 2.8 | 1.5 |

| Aqueous Solubility | Low (benzyloxy effect) | Moderate (Br polarity) |

| Reactivity | Low | High (Br substitution) |

Biological Activity

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of treating various diseases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with an azetidine moiety and a benzyloxy substituent, which contribute to its biological properties. The trifluoroacetic acid moiety enhances solubility and stability in biological environments.

Research indicates that compounds similar to 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) may act through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives have been shown to inhibit key enzymes involved in cellular processes, such as cyclooxygenases (COX), which are critical in inflammatory pathways .

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating potential use as antibiotics .

Anticancer Properties

Several studies have highlighted the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. For instance, compounds structurally related to 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine have demonstrated significant activity against:

- Breast Cancer Cells : In vitro assays revealed that certain derivatives can induce apoptosis in MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer Cells : Similar effects were observed in A549 cells, with IC50 values indicating potent activity .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The inhibition of COX enzymes was noted, with some compounds achieving IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Data Table: Biological Activities

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

- Animal Models : In vivo studies using murine models showed that treatment with related pyrimidine derivatives resulted in significant tumor regression and reduced inflammatory markers, suggesting a dual role in cancer therapy and inflammation management.

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) in academic settings?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclization : Formation of the azetidine ring via acid-catalyzed cyclization (e.g., using trifluoroacetic acid (TFA) as both a catalyst and counterion ).

- Benzyloxy Group Introduction : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions) to attach the benzyloxy moiety to the pyrimidine core .

- Salt Formation : Reaction with TFA to stabilize the compound as a bis(trifluoroacetic acid) salt, enhancing solubility and crystallinity .

Critical Parameters : Temperature control (<0°C for acid-sensitive steps), anhydrous conditions, and purification via flash column chromatography (40% EtOAc/hexanes) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR for verifying azetidine ring integrity and benzyloxy substitution patterns (δ 3.5–4.5 ppm for azetidine protons; δ 5.0–5.5 ppm for benzyloxy CH₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI+ for [M+H]⁺ ion) .

- X-ray Crystallography : To resolve stereochemical ambiguities in the azetidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Complementary Techniques : Use NOESY or ROESY NMR to distinguish between regioisomers or confirm azetidine ring conformation .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen/oxygen positions in the pyrimidine ring .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) to validate structural hypotheses .

Case Study : A 2024 study resolved conflicting ¹H NMR signals by correlating calculated (DFT) and experimental shifts for a fluorinated pyrimidine analog, confirming the correct regioisomer .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .

- pH Adjustment : Buffered solutions (pH 4–6) to stabilize the trifluoroacetate counterion and minimize aggregation .

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modifications while retaining bioactivity .

Data Table :

| Solubility (mg/mL) | Solvent System | Stability (24h, RT) |

|---|---|---|

| 0.5 | PBS (pH 7.4) | >90% |

| 12.3 | DMSO | >95% |

| 2.1 | 10% β-CD | >85% |

Q. How to design experiments to study the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin-like proteases) under varied pH and temperature conditions .

- Mutational Analysis : Engineer enzyme active-site mutations (e.g., Ser195Ala in trypsin) to probe binding interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent inhibition .

Key Finding : A 2021 study on a related azetidine-pyrimidine analog showed selective inhibition of trypsin-like proteases via covalent modification of the catalytic serine residue .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between batch syntheses?

- Purity Thresholds : Ensure >95% purity via orthogonal methods (HPLC + NMR) to exclude impurities (e.g., residual TFA or benzyl chloride) .

- Counterion Variability : Quantify TFA content via ion chromatography; adjust stoichiometry during salt formation to maintain consistency .

- Biological Replicates : Use ≥3 independent batches in cell-based assays to account for synthesis variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.